

# Empagliflozin and its impact on mitochondrial function and biogenesis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |  |
|----------------------|---------------|-----------|--|--|
| Compound Name:       | Empagliflozin |           |  |  |
| Cat. No.:            | B1684318      | Get Quote |  |  |

# Empagliflozin's Imprint on Mitochondrial Vitality: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted impact of **empagliflozin**, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, on mitochondrial function and biogenesis. Beyond its established role in glycemic control, **empagliflozin** exerts profound effects on cellular energy metabolism, positioning it as a molecule of significant interest in cardiovascular and metabolic research. This document provides a comprehensive overview of the core signaling pathways, quantitative effects on mitochondrial bioenergetics, and detailed experimental methodologies.

# Core Signaling Pathways Modulated by Empagliflozin

**Empagliflozin** orchestrates a cascade of signaling events that converge on the enhancement of mitochondrial function and the promotion of mitochondrial biogenesis. The principal pathway implicated is the AMPK/SIRT1/PGC- $1\alpha$  axis, a master regulatory network governing cellular energy homeostasis.

Activation of AMP-activated protein kinase (AMPK) is a key initiating event.[1][2] **Empagliflozin** has been shown to increase the phosphorylation of AMPK, leading to its activation.[3] Activated



AMPK, in turn, influences two major downstream effectors: sirtuin-1 (SIRT1) and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1][4]

SIRT1, a NAD+-dependent deacetylase, is activated by the altered energy status induced by **empagliflozin**.[1] SIRT1 activation further potentiates the activity of PGC-1α through deacetylation. PGC-1α is a master regulator of mitochondrial biogenesis.[2][5] Its activation leads to the increased expression of nuclear respiratory factor 1 (NRF-1) and mitochondrial transcription factor A (TFAM), key transcription factors that drive the replication of mitochondrial DNA and the synthesis of mitochondrial proteins.[6]

The culmination of this signaling cascade is an increase in the number and functional capacity of mitochondria, leading to enhanced cellular respiration and ATP production.



Click to download full resolution via product page

**Empagliflozin-mediated activation of the AMPK/SIRT1/PGC-1α signaling pathway.** 

# **Quantitative Impact on Mitochondrial Function**

**Empagliflozin**'s influence on mitochondrial bioenergetics is quantifiable through several key parameters, including mitochondrial respiration, ATP production, and the expression of key regulatory proteins.

### **Mitochondrial Respiration**

Studies have consistently demonstrated that **empagliflozin** enhances mitochondrial respiratory capacity.[7][8][9] High-resolution respirometry analyses have revealed improvements in both



Complex I- and Complex II-linked respiration, indicating a broad enhancement of the electron transport chain's function.[10]

| Parameter                          | Model System                                                  | Treatment                       | Change from<br>Control   | Reference |
|------------------------------------|---------------------------------------------------------------|---------------------------------|--------------------------|-----------|
| Oxidative Phosphorylation Capacity | Failing murine<br>hearts                                      | Empagliflozin (10<br>mg/kg)     | Significantly improved   | [7]       |
| Complex I-II<br>Respiration        | Skeletal muscle<br>mitochondria<br>(sedentary mice)           | Empagliflozin<br>(10mg/kg diet) | -17%                     | [10]      |
| Complex I-II<br>Respiration        | Skeletal muscle<br>mitochondria<br>(exercise-trained<br>mice) | Empagliflozin<br>(10mg/kg diet) | No significant<br>change | [10]      |
| State 3 Respiration (Complex I)    | H9c2 cells                                                    | Empagliflozin                   | Increased                | [3]       |
| Mitochondrial<br>Respiration       | PAH<br>Microvascular<br>Endothelial Cells                     | Empagliflozin                   | Enhanced                 | [11]      |

## **ATP Production**

A critical outcome of improved mitochondrial respiration is the enhanced production of ATP. **Empagliflozin** has been shown to increase both cytosolic and mitochondrial ATP levels, contributing to an improved cellular energy status.[12][13]



| Parameter                      | Model System                           | Treatment                   | Change from<br>Control  | Reference |
|--------------------------------|----------------------------------------|-----------------------------|-------------------------|-----------|
| Overall Cardiac ATP Production | db/db mouse<br>hearts                  | Empagliflozin               | +31%                    | [12]      |
| Cytosolic ATP<br>Levels        | db/db mouse<br>hearts                  | Empagliflozin               | Significantly increased | [13]      |
| Mitochondrial<br>ATP Levels    | db/db mouse<br>hearts                  | Empagliflozin               | Significantly increased | [13][14]  |
| ATP Generation                 | Doxorubicin-<br>treated rats           | Empagliflozin (30<br>mg/kg) | Improved                | [4]       |
| ATP Generation                 | High glucose-<br>treated HK-2<br>cells | Empagliflozin<br>(500 nM)   | Ameliorated decrease    | [15]      |

# **Mitochondrial Dynamics**

**Empagliflozin** also modulates mitochondrial dynamics, the balance between mitochondrial fission and fusion, which is crucial for maintaining a healthy mitochondrial network.[16][17] The drug has been observed to inhibit excessive mitochondrial fission and promote fusion, thereby preserving mitochondrial integrity.[18]



| Parameter                                        | Model System                                      | Treatment     | Effect               | Reference |
|--------------------------------------------------|---------------------------------------------------|---------------|----------------------|-----------|
| Mitochondrial<br>Fission                         | High glucose-<br>treated H9C2<br>cells            | Empagliflozin | Reduced              | [6][18]   |
| Mitochondrial<br>Fusion Proteins<br>(Mfn1, Opa1) | High glucose-<br>treated H9C2<br>cells            | Empagliflozin | Increased expression | [18]      |
| Mitochondrial<br>Fission Protein<br>(Drp1)       | High glucose-<br>treated H9C2<br>cells            | Empagliflozin | Decreased expression | [18]      |
| Mitochondrial<br>Size                            | Diabetic hearts<br>after myocardial<br>infarction | Empagliflozin | Normalized           | [19]      |

# **Experimental Protocols**

The following section details the methodologies for key experiments cited in the literature to assess the impact of **empagliflozin** on mitochondrial function.

## **High-Resolution Respirometry**

This technique is used to measure the oxygen consumption rate of isolated mitochondria or permeabilized cells, providing a detailed analysis of electron transport chain function.

#### **Protocol Outline:**

- Sample Preparation: Isolate mitochondria from tissues (e.g., cardiac muscle, skeletal muscle) via differential centrifugation or permeabilize cultured cells using digitonin.[3][10]
- Respirometer Setup: Utilize a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).[7]
   [20] Calibrate the oxygen sensors and add the appropriate respiration medium (e.g., MiR05).
- Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:



- State 2 (Leak Respiration): Add substrates for Complex I (e.g., malate, glutamate, pyruvate) to measure basal oxygen consumption.
- State 3 (Oxidative Phosphorylation): Add ADP to stimulate ATP synthesis and measure maximal coupled respiration.
- Complex II Respiration: Add a Complex II substrate (e.g., succinate) to assess its contribution.
- ETS Capacity: Add an uncoupler (e.g., FCCP) to measure the maximal capacity of the electron transport system.
- Inhibition: Sequentially add inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III) to dissect the contribution of each complex.
- Data Analysis: Normalize oxygen consumption rates to mitochondrial protein content or cell number.





Click to download full resolution via product page

Workflow for high-resolution respirometry analysis.



## **Western Blotting for Signaling Proteins**

Western blotting is employed to quantify the expression levels of key proteins in the signaling pathways modulated by **empagliflozin**.

#### Protocol Outline:

- Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
- Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block non-specific binding sites on the membrane with a solution of non-fat milk or bovine serum albumin (BSA).
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AMPK, AMPK, PGC-1α, NRF-1, TFAM).[4]
- Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
- Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., GAPDH, β-actin).[21]

#### **ATP Measurement**

Cellular and mitochondrial ATP levels can be quantified using commercially available luminescence-based assays.

#### Protocol Outline:



- Sample Preparation: Lyse cells to release cytosolic ATP or isolate mitochondria to measure mitochondrial ATP.
- Assay Reaction: Use a luciferase/luciferin-based ATP assay kit. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
- Luminescence Measurement: Measure the light output using a luminometer.
- Standard Curve: Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.
- Normalization: Normalize ATP levels to protein concentration or cell number.[4]

## Conclusion

**Empagliflozin** exerts a significant and beneficial impact on mitochondrial function and biogenesis. Through the activation of the AMPK/SIRT1/PGC-1α signaling pathway, it enhances mitochondrial respiration, boosts ATP production, and maintains a healthy mitochondrial network by modulating mitochondrial dynamics. These effects likely contribute to the observed cardioprotective and metabolic benefits of **empagliflozin**. The experimental protocols detailed herein provide a robust framework for further investigation into the intricate molecular mechanisms underlying the therapeutic actions of this drug.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. academic.oup.com [academic.oup.com]
- 2. Empagliflozin ameliorates diabetic cardiomyopathy probably via activating AMPK/PGC-1α and inhibiting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Empagliflozin suppresses mitochondrial reactive oxygen species generation and mitigates the inducibility of atrial fibrillation in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 4. Empagliflozin attenuates doxorubicin-induced cardiotoxicity by activating AMPK/SIRT-1/PGC-1α-mediated mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Empagliflozin Enhances Autophagy, Mitochondrial Biogenesis, and Antioxidant Defense and Ameliorates Renal Ischemia/Reperfusion in Nondiabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Empagliflozin improves cardiac mitochondrial function and survival through energy regulation in a murine model of heart failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. Empagliflozin Increases Cardiac Energy Production in Diabetes: Novel Translational Insights Into the Heart Failure Benefits of SGLT2 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 13. The SGLT2 inhibitor empagliflozin improves cardiac energy status via mitochondrial ATP production in diabetic mice PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pure.ed.ac.uk [pure.ed.ac.uk]
- 16. Empagliflozin ameliorates cardiac dysfunction in heart failure mice via regulating mitochondrial dynamics PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Empagliflozin Prevent High-Glucose Stimulation Inducing Apoptosis and Mitochondria Fragmentation in H9C2 Cells through the Calcium-Dependent Activation Extracellular Signal-Regulated Kinase 1/2 Pathway [mdpi.com]
- 19. Empagliflozin normalizes the size and number of mitochondria and prevents reduction in mitochondrial size after myocardial infarction in diabetic hearts PMC [pmc.ncbi.nlm.nih.gov]
- 20. endocrine-abstracts.org [endocrine-abstracts.org]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Empagliflozin and its impact on mitochondrial function and biogenesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684318#empagliflozin-and-its-impact-on-mitochondrial-function-and-biogenesis]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com